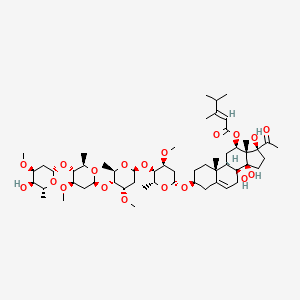

Otophylloside B 4'''-O-beta-D-cymaropyranoside

Description

Taxonomic Origin and Ethnopharmacological Context

This compound is primarily derived from the roots of Cynanchum otophyllum, a plant species belonging to the Asclepiadaceae family. Cynanchum otophyllum, commonly known by its Chinese name "Qingyangshen," represents a distinctive medicinal plant endemic to specific regions of China. The taxonomic classification places this species within the genus Cynanchum, which encompasses approximately 200 species distributed globally, with significant concentrations in southwestern, northwestern, and northeastern provinces of China.

The plant exhibits characteristic morphological features including twining stems that can reach up to 2 meters in height, with pubescent growth along one line. The leaves are opposite and ovate-lanceolate, measuring 4-11 × 2.5-8 centimeters, with a distinctly paler abaxial surface and membranous texture. The inflorescences appear umbel-like or raceme-like, bearing white rotate corollas with oblong lobes. The species demonstrates a specific ecological preference for thickets and open woods at elevations ranging from 1000 to 3000 meters, with documented distributions across Guangxi, Guizhou, Hubei, Hunan, Sichuan, Xizang, and Yunnan provinces.

The ethnopharmacological significance of Cynanchum otophyllum extends beyond its chemical constituents to encompass its role within traditional healing systems. Local communities have historically recognized the plant's therapeutic properties, particularly utilizing the root portions for medicinal preparations. The genus Cynanchum has been traditionally employed across various applications, including treatment of snake bites, bruises, osteoblasts, rheumatoid arthritis, and tumors. The higher toxicity of certain Cynanchum species has also led to their utilization as natural pesticides for agricultural pest control.

Historical Use in Traditional Medicine Systems

The historical application of Cynanchum otophyllum in traditional medicine systems reflects a sophisticated understanding of plant-based therapeutics developed over centuries. Traditional Chinese Medicine practitioners have long recognized the roots of Cynanchum otophyllum as "Qingyangshen," a designation that underscores its established position within the traditional pharmacopoeia. The compound this compound serves as the essential active ingredient of this traditional medicine, representing the primary bioactive component responsible for its therapeutic effects.

Historical documentation reveals that traditional practitioners employed Cynanchum otophyllum roots primarily for treating epilepsy, rheumatic pain, kidney weakness, and muscle injuries. The plant's traditional applications extend to include treatment of rheumatism, hydrophobia, and detoxification following viper bites. These diverse applications suggest that traditional healers recognized the compound's broad spectrum of biological activities, though they would not have understood the specific molecular mechanisms underlying these effects.

The traditional preparation methods typically involved ethanol extraction at room temperature, followed by various purification techniques to concentrate the active compounds. Local medicine practitioners in the plant's native growing areas developed specific protocols for clearing heat evil, expelling superficial evils, eliminating stasis, activating blood circulation, inducing diuresis, and reducing edema. These traditional uses demonstrate an empirical understanding of the compound's anti-inflammatory, neuroprotective, and circulatory enhancement properties that modern research has begun to validate through scientific investigation.

Significance in Modern Phytochemistry Research

The emergence of this compound as a subject of intensive modern phytochemistry research reflects the growing recognition of natural products as sources of novel therapeutic compounds. Contemporary scientific investigations have revealed that this steroidal glycoside possesses remarkable biological activities that extend far beyond its traditional applications, positioning it as a compound of significant pharmaceutical interest.

Modern research methodologies have enabled detailed characterization of the compound's molecular structure and properties. Advanced analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry have provided comprehensive insights into the compound's functional groups and connectivity patterns. The molecular structure features a steroid core with multiple hydroxyl groups and a complex glycosyl moiety, contributing to its distinctive biological activity profile.

Recent scientific investigations have demonstrated that this compound exhibits significant anti-aging effects in Caenorhabditis elegans models, extending lifespan and improving stress resistance through activation of specific molecular pathways. The compound has been shown to activate the FOXO transcription factor DAF-16 and requires SIR-2.1 and CLK-1 enzymes for its lifespan extension effects. These findings have opened new avenues for aging research and potential therapeutic applications.

Furthermore, research has revealed the compound's neuroprotective properties, particularly in models of Alzheimer's disease. Studies demonstrate that this compound protects against amyloid-beta toxicity by decreasing amyloid-beta deposition and modulating heat shock protein expression. The compound increases the expression of heat shock transcription factor and its target genes, including heat shock proteins 12.6, 16.2, and 70.

The compound's significance in modern phytochemistry research is further enhanced by its potential applications in cancer treatment. Recent cytotoxicity studies have evaluated this compound against multiple human cancer cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW480, revealing potent inhibitory activities. These findings suggest broad-spectrum anticancer potential that warrants further investigation.

The structural complexity of this compound has also made it an important subject for synthetic chemistry research. Modern synthesis approaches focus on both one-step and multi-step synthesis routes, with particular emphasis on streamlined processes that allow for concise pathways to the target compound. These synthetic efforts are crucial for ensuring adequate supplies of pure compound for research purposes and potential pharmaceutical development.

Properties

IUPAC Name |

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H90O19/c1-28(2)29(3)21-43(58)72-42-27-41-52(9)17-16-36(22-35(52)15-18-55(41,61)56(62)20-19-54(60,34(8)57)53(42,56)10)71-44-24-38(64-12)49(31(5)68-44)74-46-26-40(66-14)51(33(7)70-46)75-47-25-39(65-13)50(32(6)69-47)73-45-23-37(63-11)48(59)30(4)67-45/h15,21,28,30-33,36-42,44-51,59-62H,16-20,22-27H2,1-14H3/b29-21+/t30-,31-,32-,33-,36+,37+,38+,39-,40+,41-,42-,44+,45+,46+,47+,48-,49-,50-,51-,52+,53-,54-,55+,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDOHRCAEPBFBO-REVHYHNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@H]5CC[C@@]6([C@H]7C[C@H]([C@@]8([C@@](CC[C@@]8([C@@]7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H90O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1067.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chromatographic Purification

Preparative high-performance liquid chromatography (HPLC) is critical for isolating Otophylloside B 4'''-O-beta-D-cymaropyranoside from complex mixtures. A reversed-phase C18 column with a water-acetonitrile gradient (5–95% acetonitrile over 40 minutes) is commonly employed for glycosides. The compound’s molecular weight (1067.3 g/mol) and lipophilic cymaropyranoside moiety necessitate longer retention times, typically >25 minutes under these conditions.

Semi-Synthetic Derivatization from Otophylloside B

Semi-synthesis offers a viable route when natural abundance is limited. This method involves glycosylation of the aglycone Otophylloside B with activated beta-D-cymaropyranosyl donors.

Glycosylation Reaction

The Koenigs-Knorr reaction, using beta-D-cymaropyranosyl bromide and silver oxide as an acid scavenger, is a plausible strategy. Reaction conditions would require anhydrous dimethylformamide (DMF) at 0–5°C to minimize hydrolysis.

Key Parameters:

Protecting Group Strategy

Selective protection of hydroxyl groups on Otophylloside B is essential to prevent undesired side reactions. Acetyl groups are commonly used for temporary protection due to their stability under glycosylation conditions and ease of removal via Zemplén deacetylation (methanol with catalytic sodium methoxide).

Structural Characterization and Validation

Post-synthesis, rigorous analytical validation ensures structural fidelity.

Spectroscopic Analysis

Purity Assessment

Analytical HPLC with UV detection at 210 nm achieves baseline separation, with purity >95% required for research applications.

Challenges and Limitations

Chemical Reactions Analysis

Otophylloside B 4’‘’-O-beta-D-cymaropyranoside undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the nature of the substituent being introduced.

Scientific Research Applications

Neuroprotective Properties

Mechanism of Action

Research has indicated that Otophylloside B exhibits neuroprotective effects, particularly in models of Alzheimer's disease. A study utilizing Caenorhabditis elegans demonstrated that Otophylloside B significantly extended the lifespan of these organisms and improved their resistance to heat stress. The compound achieved this by reducing amyloid-beta (Aβ) toxicity, which is a hallmark of Alzheimer's pathology. Specifically, it decreased Aβ deposition by downregulating its expression at the mRNA level and enhancing the activity of heat shock transcription factors and associated proteins .

Case Study: Lifespan Extension in C. elegans

In a controlled experiment, Otophylloside B was found to extend the lifespan of C. elegans by up to 11.3% at concentrations of 50 µM. The compound also delayed age-related decline in movement and enhanced stress resistance, indicating potential for therapeutic applications in aging-related diseases .

Anticancer Activity

Selective Cytotoxicity

Otophylloside B has shown selective cytotoxic effects against human colon cancer cells (HCT-116). This selectivity suggests its potential as a candidate for cancer treatment, particularly in developing targeted therapies that minimize damage to healthy cells while effectively combating tumor growth .

Mechanism of Action in Cancer Cells

The compound induces apoptosis in cancer cells by interfering with cell cycle progression and inhibiting proliferation. This mechanism highlights its role as a promising agent in cancer pharmacology .

Traditional Medicine Applications

Traditionally, Cynanchum otophyllum has been used in Chinese medicine for various ailments, including epilepsy and rheumatic pain. The isolation of Otophylloside B from this plant underlines its significance as a bioactive compound with potential therapeutic benefits. Its historical use supports ongoing research into its efficacy and safety as a natural remedy .

Mechanism of Action

The mechanism of action of Otophylloside B 4’‘’-O-beta-D-cymaropyranoside involves its interaction with specific molecular targets and pathways. It has been shown to induce cell death in cancer cells by interfering with the cell cycle and inhibiting cell proliferation. The compound also promotes neurite outgrowth by activating neurotrophic signaling pathways .

Comparison with Similar Compounds

Otophylloside B 4’‘’-O-beta-D-cymaropyranoside is unique among similar compounds due to its specific glycosylation pattern. Similar compounds include:

- Caudatin 3-O-beta-D-cymaropyranoside

- Caudatin 3-O-beta-D-cymaropyranosyl-(1→4)-beta-D-cymaropyranoside

- Otophylloside A

These compounds share a similar steroidal glycoside backbone but differ in their glycosylation patterns, which can significantly affect their biological activities .

Biological Activity

Otophylloside B 4'''-O-beta-D-cymaropyranoside is a natural compound derived from the roots of Cynanchum otophyllum, a plant traditionally utilized in Chinese medicine. This compound belongs to the class of C21 steroidal glycosides and has garnered attention for its diverse biological activities, particularly in neuroprotection and potential anticancer effects.

Chemical Structure and Properties

This compound features a unique glycosylation pattern that distinguishes it from other steroidal glycosides. Its molecular formula is C₃₁H₄₆O₁₈, with a molecular weight of 642.7 g/mol. The compound's structure contributes significantly to its biological activity, influencing its interaction with various cellular pathways.

Biological Activities

1. Neurotrophic Activity

Research indicates that Otophylloside B promotes the growth and differentiation of neuronal cells, showcasing neurotrophic properties. This activity is crucial for neuronal survival and regeneration, making it a candidate for neurodegenerative disease therapies. The mechanism involves the activation of neurotrophic signaling pathways that enhance neurite outgrowth and neuronal plasticity .

2. Cytotoxic Effects

Otophylloside B exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. Studies have demonstrated that the compound induces apoptosis in cancer cells by disrupting the cell cycle and inhibiting proliferation. This effect is mediated through the modulation of key signaling pathways involved in cell survival and death .

3. Antioxidant Properties

The antioxidant capacity of Otophylloside B has been highlighted in several studies, indicating its ability to scavenge free radicals and reduce oxidative stress. This property is particularly relevant in the context of aging and age-related diseases, where oxidative damage plays a significant role .

Case Studies and Experimental Findings

A series of experimental studies have been conducted to elucidate the biological activity of Otophylloside B:

- Neuroprotective Effects : In vitro studies demonstrated that Otophylloside B significantly protects against oxidative stress-induced neuronal injury, promoting cell viability and reducing apoptosis markers .

- Anticancer Activity : In vitro tests on various cancer cell lines revealed that Otophylloside B inhibited cell growth effectively, with IC50 values ranging from 10 to 30 µM, depending on the cell type. The compound's mechanism involves the activation of caspase pathways leading to programmed cell death .

- Antioxidant Efficacy : A study measuring the DPPH radical scavenging activity showed that Otophylloside B exhibited a dose-dependent response, with effective concentrations yielding over 70% inhibition of free radicals at concentrations above 50 µM .

Comparative Analysis

A comparison with similar compounds reveals distinct differences in biological activities based on glycosylation patterns:

| Compound Name | Structure Type | Main Activity |

|---|---|---|

| This compound | Steroidal Glycoside | Neurotrophic, Cytotoxic |

| Caudatin 3-O-beta-D-cymaropyranoside | Steroidal Glycoside | Antioxidant |

| Otophylloside A | Steroidal Glycoside | Anticancer |

The biological activities of Otophylloside B are attributed to its interaction with specific molecular targets:

- Neuroprotection : It enhances neurotrophic factor signaling (e.g., NGF) which is vital for neuronal health.

- Cytotoxicity : The compound triggers apoptosis through mitochondrial pathways by increasing reactive oxygen species (ROS) levels within cancer cells.

- Antioxidant Mechanism : By scavenging free radicals, it mitigates oxidative stress, thereby protecting cellular components from damage.

Q & A

Basic Research Questions

Q. How can the structural identity of Otophylloside B 4'''-O-β-D-cymaropyranoside be confirmed experimentally?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H-NMR for proton assignments) and high-resolution mass spectrometry (HR-MS) to verify the molecular formula (C₅₆H₉₀O₁₉) and stereochemical configuration . For glycosidic linkage confirmation, enzymatic hydrolysis followed by HPLC analysis of released sugars can be employed .

Q. What purification techniques are recommended for isolating Otophylloside B 4'''-O-β-D-cymaropyranoside from natural sources?

- Methodology : Employ column chromatography (e.g., silica gel or reversed-phase C18) with gradient elution using solvents like methanol-water or acetonitrile-water. Monitor fractions via TLC or HPLC, and validate purity (≥97%) using analytical HPLC coupled with UV/Vis or evaporative light scattering detection (ELSD) .

Q. How should researchers ensure the stability of Otophylloside B 4'''-O-β-D-cymaropyranoside during storage?

- Methodology : Store lyophilized samples at -20°C in airtight, light-protected containers. For short-term use, dissolve in anhydrous DMSO or ethanol and store at 4°C. Regularly assess stability via HPLC to detect degradation products, especially under varying pH or temperature conditions .

Advanced Research Questions

Q. How can the enzymatic interactions of Otophylloside B 4'''-O-β-D-cymaropyranoside be studied, particularly its role as a glycosidase substrate?

- Methodology : Use fluorogenic or chromogenic assays by substituting the natural sugar moiety with a fluorescent tag (e.g., 4-methylumbelliferyl). Monitor hydrolysis kinetics via fluorescence spectroscopy and compare activity against β-D-galactosidase or other glycosidases. Include controls with structurally similar compounds to assess specificity .

Q. How should conflicting bioactivity data across studies be analyzed?

- Methodology : Investigate potential sources of variability:

- Purity : Verify compound purity (e.g., ≥97% via HPLC) and exclude contaminants .

- Assay conditions : Compare buffer composition (e.g., pH, ionic strength), enzyme sources, and incubation times .

- Structural analogs : Test analogs (e.g., Otophylloside B 4'''-O-α-L-cymaropyranoside) to identify structure-activity relationships (SAR) .

Q. What strategies can elucidate the impact of glycosylation on the biological activity of Otophylloside B derivatives?

- Methodology : Synthesize deglycosylated analogs via enzymatic or chemical hydrolysis and compare their activity with the parent compound using in vitro assays (e.g., cytotoxicity or enzyme inhibition). For advanced SAR studies, synthesize derivatives with modified sugar moieties (e.g., glucose instead of cymaropyranose) and analyze activity shifts .

Q. How can researchers optimize experimental designs for studying Otophylloside B 4'''-O-β-D-cymaropyranoside in complex biological matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards for quantification in serum or tissue samples. Validate recovery rates and matrix effects via spike-and-recovery experiments. For cellular uptake studies, employ fluorescently labeled derivatives and confocal microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.